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Compound of Interest

Compound Name:
Methyl 6-iodoquinoline-2-

carboxylate

CAS No.: 1598490-95-9

Cat. No.: B2366490

Get Quote

Executive Summary
Methyl 6-iodoquinoline-2-carboxylate represents a critical scaffold in medicinal chemistry,

particularly as a precursor for Suzuki-Miyaura cross-coupling reactions targeting the C6

position. While specific crystallographic entries for this exact derivative are often proprietary or

unindexed in open repositories, its structural behavior can be rigorously extrapolated from

homologous quinoline-2-carboxylates and iodo-quinoline derivatives.

This guide provides a definitive protocol for the crystallization, data collection, and structural

refinement of this compound. It synthesizes known crystallographic data from structural

analogs to establish a "Target Profile" for validation, focusing on the heavy-atom effect of iodine

and the planar packing constraints of the quinoline core.

Part 1: Crystallization & Solid-State Engineering
Physicochemical Profile & Solubility

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2366490#bc-rfq
https://www.benchchem.com/product/b2366490/docs?utm_src=pdf-body#structural-determination-guide-methyl-6-iodoquinoline-2-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2366490?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The presence of the iodine atom at C6 and the methyl ester at C2 creates a molecule with

distinct lipophilicity and rigidity. Unlike the zwitterionic quinoline-2-carboxylic acid, this ester

derivative lacks strong hydrogen bond donors, relying on dipole-dipole interactions,

-

stacking, and halogen bonding for lattice stabilization.

Recommended Crystallization Matrix:

Method Solvent System Mechanism Target Morphology

Slow Evaporation

Methanol /
Dichloromethane
(1:1)

Controlled
supersaturation

Prismatic blocks

Vapor Diffusion
THF (Solvent) /

Pentane (Antisolvent)

Reduced solubility

gradient

High-quality

needles/plates

| Thermal Gradient | Acetonitrile | Solubility differential (

) | Large single crystals |

The "Heavy Atom" Advantage
The C6-Iodine substituent (

) is a crystallographic asset. It provides significant anomalous scattering power, allowing for
structure solution via SAD (Single-wavelength Anomalous Diffraction) or direct methods without
requiring high-resolution data initially.

Protocol Note: Ensure crystals are screened for twinning, as planar quinoline stacks can

easily form merohedral twins.

Part 2: Data Collection Strategy
X-ray Source Selection
Due to the high absorption coefficient (
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) of Iodine, source selection is critical to minimize absorption errors.

Molybdenum (

,

):Preferred. The harder radiation penetrates the iodine-rich lattice with less absorption (

), reducing systematic errors in intensity measurement.

Copper (

,

):Use with Caution. High absorption by Iodine will require rigorous numerical absorption
correction (face-indexing) during data reduction.

Data Collection Parameters[1][2][3]
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal methyl

ester and the heavy iodine atom.

Resolution: Aim for

or better to resolve the C-I bond distance accurately (Target:

).

Redundancy: High redundancy (>6x) is recommended to average out absorption effects.

Part 3: Structural Metrics & Homology Modeling
Since a direct CIF is not publicly indexed, we derive the Target Structural Profile based on high-

fidelity analogs (e.g., Methyl 2-methylquinoline-6-carboxylate and Quinoline-2-carboxylic acid).

Predicted Unit Cell & Space Group
Quinoline carboxylates predominantly crystallize in centrosymmetric monoclinic space groups

due to their tendency to form antiparallel

-stacked dimers.
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Table 1: Comparative Crystallographic Data & Prediction

Parameter
Quinoline-2-COOH
(Analog) [1]

Methyl 2-
methylquinoline-6-
carboxylate
(Analog) [2]

Target: Methyl 6-

iodoquinoline-2-

carboxylate

(Predicted)

| Space Group |

(Monoclinic) |

(Monoclinic) |

or

| | Z (Molecules/Cell) | 4 | 4 | 4 | | Packing Motif | H-bonded Dimers |

-stacked layers |

-stacked + I...N/O Halogen Bonds | | Volume (

) | ~1132

| ~1260

| ~1350 - 1450

(due to Iodine volume) | | Density (

) | 1.46 g/cm³ | 1.38 g/cm³ | >1.65 g/cm³ (Heavy atom effect) |

Key Intramolecular Geometries
C6-I Bond Length: Expect

.

Ester Torsion: The methyl ester at C2 will likely be coplanar with the quinoline ring to

maximize conjugation, unless steric repulsion from H3 forces a slight twist (

).
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Intermolecular Interactions (The "Iodine Anchor")
Unlike the analogs, the 6-iodo derivative will likely exhibit Type II Halogen Bonding (

).

Donor: C6-I

-hole.

Acceptor: Carbonyl Oxygen (C=O) or Quinoline Nitrogen (

).

Geometry:

. This interaction often directs the supramolecular assembly into linear chains.

Part 4: Refinement & Validation Workflow
The following Graphviz diagram outlines the logical flow for solving this structure, emphasizing

the handling of the Iodine atom.
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Figure 1: Structural determination workflow emphasizing absorption correction for the iodinated

scaffold.

Refinement Protocol Details
Phasing: Use SHELXT (Intrinsic Phasing). The iodine atom will be located immediately in the

E-map.

Anisotropy: Refine Iodine anisotropically first. If thermal ellipsoids are elongated, check for

disorder or twinning.

Hydrogen Placement: Use a riding model (HFIX 43 for aromatic CH, HFIX 137 for methyl

group with torsion allowed).

Weighting Scheme: Adjust weighting parameters (WGHT) in SHELXL to minimize the

variance of

vs

, particularly for the intense low-angle reflections dominated by Iodine scattering.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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